N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt

Description

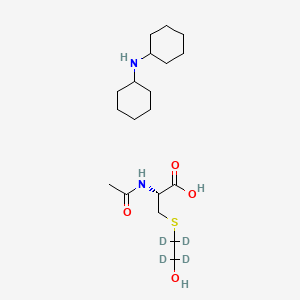

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt (CAS: 1331894-57-5; molecular formula: C₁₉H₃₂D₄N₂O₄S; MW: 392.59) is a deuterated mercapturic acid derivative used as an internal standard in analytical and toxicological studies. Its deuterium atoms (d4) are located on the hydroxyethyl group, enabling precise quantification via mass spectrometry. The dicyclohexylamine salt form enhances solubility in organic solvents, facilitating sample preparation in biomonitoring studies . This compound is critical for tracking ethylene oxide exposure, as it mimics the metabolite formed during the detoxification of this carcinogen .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-XAEDZKCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675526 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331894-57-5 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine dicyclohexylamine salt (CAS Number: 1331894-57-5) is a stable isotopically labeled derivative of cysteine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H23N·C7H13NO4S

- Molecular Weight : 392.59 g/mol

- Structure : The compound features a dicyclohexylamine salt form, contributing to its solubility and stability in biological systems.

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine acts primarily through its role as a precursor in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. It is involved in the detoxification processes of electrophilic compounds and the modulation of oxidative stress.

Key Mechanisms:

- Antioxidant Activity : By increasing glutathione levels, this compound helps mitigate oxidative damage in cells.

- Detoxification : It facilitates the conjugation and excretion of harmful metabolites through mercapturic acid pathways.

- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and cell survival.

Biological Activities

-

Antioxidant Properties :

- Enhances cellular antioxidant capacity by increasing glutathione synthesis.

- Protects cells from oxidative stress induced by environmental toxins.

-

Detoxification :

- Serves as a urinary metabolite for various xenobiotic chemicals, indicating its role in detoxifying harmful substances.

- Promotes the excretion of reactive metabolites through mercapturic acid pathways, which is crucial for reducing genotoxicity.

-

Potential Therapeutic Applications :

- Investigated for use in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cancer.

- May have applications in drug development, particularly in enhancing the efficacy of chemotherapeutic agents by reducing their toxicity.

Case Studies and Experimental Data

-

Study on Urinary Metabolites :

A study published in PubMed reported that N-acetyl-S-(2-hydroxyethyl)-L-cysteine is a common urinary end product linked to the metabolism of various chemicals with electrophilic properties. This study highlighted its potential as a biomarker for exposure assessment in toxicological studies . -

Toxicological Assessment :

Toxicological evaluations indicate that while N-acetyl-S-(2-hydroxyethyl-d4)-L-cysteine has not been fully characterized for all potential health effects, preliminary studies suggest it may cause mild irritation upon exposure but lacks significant toxicity when used appropriately . -

Analytical Applications :

Research demonstrated the utility of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mercapturic acids in urine, showcasing its importance in biomonitoring studies related to environmental exposure .

Data Table: Summary of Biological Activities

Scientific Research Applications

Analytical Chemistry

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine dicyclohexylamine salt is extensively used in analytical chemistry for:

- Mass Spectrometry : It acts as an internal standard in quantitative mass spectrometric analyses, aiding in the determination of concentrations of metabolites such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which is a metabolite of ethylene oxide .

- Sample Preparation : The dicyclohexylamine salt form enhances solubility in organic solvents, facilitating sample preparation for various analyses .

Toxicology Research

In toxicology, this compound plays a crucial role in:

- Biotransformation Studies : It helps researchers understand the metabolic fate of inhaled ethylene oxide and the formation of protein adducts, which are essential for assessing the toxicological impact of volatile organic compounds .

- Biomonitoring : The use of deuterated standards improves the accuracy of biomonitoring studies related to exposure to environmental toxins .

Pharmacokinetics and Drug Development

The compound's structure allows it to be used in pharmacokinetic studies where:

- Drug Metabolism Studies : It assists in elucidating the metabolic pathways of drugs and their metabolites, particularly those involving sulfur-containing compounds .

- Development of Analytical Methods : It has been employed in developing sensitive analytical methods for detecting mercapturic acids in biological samples, which are biomarkers for exposure to certain toxicants .

Case Study 1: Exposure Assessment

A study utilizing this compound focused on assessing exposure to volatile organic compounds among different populations. The research employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect mercapturic acids in urine samples from occupationally exposed individuals. The findings highlighted the compound's effectiveness as a biomarker for monitoring exposure levels .

Case Study 2: Metabolic Pathway Elucidation

Another significant application involved investigating the metabolic pathways of ethylene oxide. Researchers used the deuterated compound to trace the formation of protein adducts and assess how inhalation exposure affects biological systems. This study contributed valuable insights into the potential health risks associated with ethylene oxide exposure and demonstrated the compound's utility in toxicological research .

Comparison with Similar Compounds

N-Acetyl-S-(3-hydroxypropyl-d6)-L-cysteine Dicyclohexylamine Salt

- CAS: Not explicitly stated (unlabelled version: 14369-42-7)

- Molecular Formula: C₁₂H₂₃N·C₈D₆H₉NO₄S

- Molecular Weight : 408.63

- Key Differences :

- Deuterium Position : Six deuterium atoms (d6) on the hydroxypropyl group.

- Structure : A longer hydroxypropyl chain (vs. hydroxyethyl in the target compound).

- Applications : Used to study propylene oxide metabolism, offering distinct fragmentation patterns in mass spectrometry due to its chain length and deuterium labeling .

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt

- CAS : 1356848-13-9

- Molecular Formula : C₂₀H₃₂D₃N₃O₄S

- Molecular Weight : 416.59

- Key Differences: Functional Group: Incorporates a cyano group (‑C≡N) on the hydroxyethyl chain. Deuterium Position: Three deuterium atoms (d3) on the acetyl group. Applications: Ideal for analyzing acrylonitrile metabolites, where the cyano group influences reactivity and metabolic pathways .

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt

- CAS : 201666-27-5

- Molecular Formula : Complex bis-salt structure

- Molecular Weight : ~625.92 (estimated)

- Key Differences: Functional Group: Carboxyethyl (‑COOH) substituent. Salt Form: Bis(dicyclohexylamine) enhances solubility for polar solvents. Applications: Utilized in studies of carboxylic acid-containing xenobiotics, such as acrylic acid derivatives .

Comparative Analysis Table

Preparation Methods

Deuterium-Labeled Hydroxyethylation

The 2-hydroxyethyl-d4 moiety is introduced by reacting L-cysteine with deuterated ethylene oxide (C₂D₄O) under alkaline conditions. This nucleophilic substitution replaces the thiol group’s hydrogen with a deuterated hydroxyethyl group. The reaction is typically conducted at 0–5°C to minimize side reactions, with pH maintained at 9–10 using sodium hydroxide.

Reaction:

Deuterated ethylene oxide ensures >99% isotopic enrichment, critical for applications in mass spectrometry.

N-Acetylation

The amino group of S-(2-hydroxyethyl-d4)-L-cysteine is acetylated using acetic anhydride, following methodologies adapted from N-acetylcysteine production. The patent CN109096161B details acylation under pH 9–12 and 40–60°C, with acetic anhydride added dropwise over 20–60 minutes. Excess acetic anhydride ensures complete acetylation, while base neutralizes liberated acetic acid.

Reaction:

Dicyclohexylamine Salt Formation

The free acid form of N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine is converted to its dicyclohexylamine salt via acid-base reaction in a polar aprotic solvent (e.g., dimethyl sulfoxide). The amine reacts stoichiometrically with the carboxylic acid group, forming a crystalline salt.

Reaction:

Detailed Procedure and Optimization

Step 1: Synthesis of S-(2-hydroxyethyl-d4)-L-cysteine

-

Reagents : L-Cysteine (1.0 mol), deuterated ethylene oxide (1.2 mol), NaOH (2.5 mol).

-

Conditions :

-

Temperature: 0–5°C (prevents thermal decomposition of ethylene oxide).

-

Solvent: Deionized water (500 mL per mole of cysteine).

-

Reaction Time: 4–6 hours.

-

-

Workup : Adjust pH to 3.5–4.0 with HCl, precipitate product, and filter.

Step 2: N-Acetylation

Step 3: Salt Formation

Critical Parameters

-

Deuterium Purity : Use of 99 atom% D ethylene oxide ensures minimal protium contamination.

-

pH Control : Strict regulation during acylation prevents hydrolysis of acetic anhydride.

-

Crystallization : Slow cooling (0.5°C/min) yields larger crystals with higher purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Chemical Purity | ≥98% | HPLC (C18 column) |

| Isotopic Enrichment | ≥99 atom% D | MS/MS |

| Residual Solvents | <0.1% (ethanol/DMSO) | GC-FID |

Challenges and Mitigation

Deuterium Loss

Q & A

Q. What are the key considerations for synthesizing deuterated N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt, and how is isotopic purity ensured?

Synthesis typically involves acetylation of deuterated precursors, such as S-(2-hydroxyethyl-d4)-L-cysteine, using acetic anhydride in the presence of a base (e.g., pyridine). Isotopic purity (>99 atom% deuterium) is achieved through controlled reaction conditions and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, the deuterium label at the 2-hydroxyethyl group must remain intact during synthesis, requiring anhydrous conditions to prevent proton exchange. Post-synthesis purification via reversed-phase HPLC ensures removal of non-deuterated impurities .

Q. How is this compound characterized analytically, and what techniques differentiate it from non-deuterated analogs?

Key techniques include:

- High-resolution mass spectrometry (HRMS): Confirms molecular weight (392.59 g/mol for deuterated form vs. 388.59 g/mol for non-deuterated) and exact mass (e.g., 392.2929 vs. 388.2929) .

- NMR spectroscopy: Distinguishes deuterated positions (e.g., absence of proton signals at the 2-hydroxyethyl-d4 group) .

- Isotopic enrichment analysis: Quantified via LC-MS/MS by comparing ion fragments of deuterated and non-deuterated species .

Q. What role does this compound serve as an internal standard in biomarker studies?

It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays for mercapturic acid metabolites, such as HEMA (N-Acetyl-S-(2-hydroxyethyl)-L-cysteine), to correct for matrix effects and ionization variability in LC-MS/MS. Deuterated analogs co-elute with non-deuterated analytes, enabling precise calibration .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact metabolic studies using this compound?

Deuterium substitution at the 2-hydroxyethyl group may alter metabolic rates due to KIEs, particularly in enzymatic processes (e.g., glutathione conjugation or β-lyase cleavage). Researchers must validate that deuterium does not significantly affect metabolic pathways by comparing deuterated vs. non-deuterated tracer kinetics in in vitro hepatocyte models .

Q. How can researchers resolve discrepancies in urinary recovery rates when using this compound in human biomonitoring?

Discrepancies may arise from inter-individual variability in metabolism or incomplete hydrolysis of conjugates. Methodological solutions include:

- Enzymatic hydrolysis optimization: Using β-glucuronidase/sulfatase cocktails to ensure complete release of metabolites .

- Isotope dilution calibration: Normalizing recovery rates using deuterated analogs spiked into urine samples pre-extraction .

- Batch-to-batch verification: Confirming isotopic purity and stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What strategies optimize LC-MS/MS parameters for simultaneous quantification of deuterated and non-deuterated species?

- Chromatographic separation: Use C18 columns with 1.7 µm particles and gradient elution (0.1% formic acid in water/acetonitrile) to resolve closely related metabolites.

- Mass transitions: Monitor specific transitions (e.g., m/z 392 → 214 for deuterated vs. 388 → 210 for non-deuterated) with dwell times ≥50 ms to ensure sensitivity .

- Collision energy optimization: Adjust energies (10–35 eV) to maximize fragment ion yield while minimizing cross-talk between channels .

Q. How does the dicyclohexylamine counterion influence solubility and stability in biological matrices?

The dicyclohexylamine salt enhances solubility in organic solvents (e.g., acetonitrile or methanol) compared to free acids, improving extraction efficiency. However, it may form ion pairs with matrix components, necessitating pH adjustment (e.g., acidification to pH 2–3) during sample preparation to dissociate the salt and prevent interference .

Data Contradiction Analysis

Q. How should researchers address inconsistent isotopic enrichment values reported across studies?

Inconsistencies often stem from variations in synthesis protocols or degradation during storage. Mitigation steps include:

Q. Why might deuterated analogs show differential extraction recovery compared to non-deuterated forms in solid-phase extraction (SPE)?

Deuterium’s slightly higher lipophilicity can alter retention on SPE cartridges. To harmonize recovery:

- SPE sorbent selection: Use mixed-mode sorbents (e.g., Oasis MCX) with balanced hydrophilic-lipophilic properties.

- Elution optimization: Adjust organic solvent ratios (e.g., 70% methanol vs. 60% for non-deuterated) based on retention time shifts observed in method development .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.